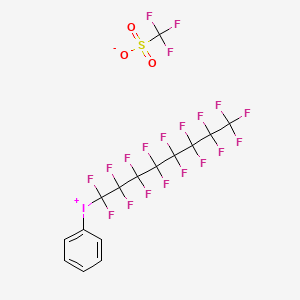

(パーフルオロ-n-オクチル)フェニルイオドニウム トリフルオロメタンスルホナート

説明

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H5F20IO3S and a molecular weight of 772.14 g/mol . It is a hypervalent iodine compound, characterized by the presence of a perfluorinated alkyl chain and a trifluoromethanesulfonate group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and materials science .

科学的研究の応用

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in various organic transformations, including oxidation and substitution reactions.

Materials Science: The compound is employed in the synthesis of fluorinated materials, which have applications in coatings, electronics, and other advanced materials.

Biological Research: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

生化学分析

Biochemical Properties

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the context of cationic polymerization and 3D printing using two distinct light sources . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of cationic polymers with enhanced UV stability . The nature of these interactions involves the activation of specific enzymes that catalyze the polymerization process, leading to the formation of stable polymeric structures.

Cellular Effects

The effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate affects cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. The changes in gene expression induced by (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are mediated through its interaction with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate change over time due to its stability and degradation properties . This compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate vary with different dosages in animal models . At lower doses, this compound can induce beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. The effects on metabolic pathways are mediated through its interactions with specific enzymes and regulatory proteins.

Transport and Distribution

Within cells and tissues, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biochemical activity. The transport and distribution of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are critical for its function, as they determine the concentration and availability of the compound in different cellular regions.

Subcellular Localization

The subcellular localization of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular regions, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects. The activity and function of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are influenced by its localization, as different cellular compartments provide distinct biochemical environments.

準備方法

The synthesis of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of (Perfluoro-n-octyl)iodobenzene with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(Perfluoro-n-octyl)iodobenzene+Trifluoromethanesulfonic acid→(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate

化学反応の分析

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: This compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Addition: The compound can also undergo addition reactions with unsaturated substrates.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane and acetonitrile, as well as catalysts like silver trifluoromethanesulfonate . Major products formed from these reactions depend on the specific substrates and reaction conditions employed.

作用機序

The mechanism of action of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate involves its ability to act as an electrophilic reagent. The compound can donate its iodine atom to various substrates, facilitating the formation of new chemical bonds. This electrophilic behavior is attributed to the presence of the hypervalent iodine center, which is stabilized by the perfluorinated alkyl chain and the trifluoromethanesulfonate group .

類似化合物との比較

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate can be compared with other hypervalent iodine compounds, such as:

- (Perfluoro-n-octyl)phenyliodonium chloride

- (Perfluoro-n-octyl)phenyliodonium bromide

- (Perfluoro-n-octyl)phenyliodonium acetate

These compounds share similar structural features but differ in their counterions. The trifluoromethanesulfonate group in (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate provides unique reactivity and stability, making it particularly useful in certain applications .

生物活性

(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate, abbreviated as PhF-IOTf, is a specialized organoiodine compound notable for its unique structure, which includes a perfluorinated octyl group attached to a phenyl iodinium moiety. This compound has garnered attention for its potential applications in organic synthesis and materials science due to its significant reactivity and ability to introduce perfluoroalkyl groups into organic substrates.

- Chemical Formula : C₁₅F₃I₁O₃S

- Molecular Weight : 388.06 g/mol

- Structure : The presence of the iodine atom allows PhF-IOTf to participate in various electrophilic reactions, making it a valuable reagent in synthetic organic chemistry.

PhF-IOTf acts primarily as a protein arylating agent, attaching aryl groups to specific amino acids within proteins. This modification can be instrumental in studying protein functions and interactions. The compound's hydrophobicity and self-assembly properties are being explored for applications in live-cell imaging and tracking specific molecules within cellular environments .

Interaction with Biological Molecules

Research indicates that (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate can selectively interact with various biological targets. Its ability to react with nucleophiles allows for the successful incorporation into complex molecular architectures, presenting potential implications for drug development and biochemical assays .

Study 1: Protein Modification

In a study examining the use of PhF-IOTf for protein modification, researchers demonstrated its effectiveness in attaching phenyl groups to cysteine residues in proteins. This modification enhanced the stability of the proteins under various conditions, suggesting potential applications in bioconjugation strategies.

Study 2: Live-Cell Imaging

Another investigation focused on the application of PhF-IOTf in live-cell imaging. The compound was utilized to label specific cellular components, allowing researchers to track dynamic processes within living cells. The results indicated that PhF-IOTf could serve as a valuable tool for studying cellular mechanisms in real-time .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Perfluorohexyl phenyliodonium trifluoromethanesulfonate | Perfluoroalkylated iodinium salt | Shorter carbon chain; different reactivity patterns |

| Trifluoromethyl phenyliodonium tetrafluoroborate | Trifluoromethylated iodinium salt | Different halogen; primarily used for trifluoromethylation |

| Iodine(III) compounds | General class of hypervalent iodine compounds | Diverse reactivity; often used in oxidation reactions |

The long perfluoroalkyl chain of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate imparts distinct physical and chemical properties compared to shorter-chain analogs, enhancing its solubility in nonpolar solvents and increasing lipophilicity. These characteristics make it particularly useful in specialized applications within organic synthesis and materials science .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(phenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSJCHNACSIGQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H5F20IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375109 | |

| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

772.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77758-89-5 | |

| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。